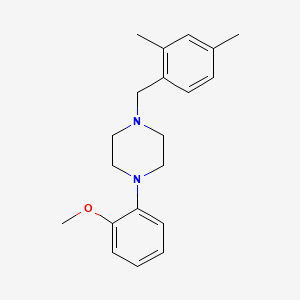

1-(2,4-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(2,4-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine involves various chemical reactions aimed at attaching specific functional groups to the piperazine backbone. In one study, derivatives of this compound were synthesized and evaluated for their activity as HIV-1 reverse transcriptase inhibitors, showcasing the process of modifying the substituted aryl moiety to achieve desired biological activities (Romero et al., 1994). Another synthesis approach involved creating a series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, highlighting the relationship between the structure of the linker and its cardiotropic activity (Mokrov et al., 2019).

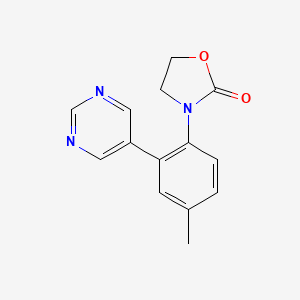

Molecular Structure Analysis

Structural characterization of related compounds has been achieved through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure of a new derivative of 2,5-piperazinedione was elucidated, providing insights into the molecular geometry and intermolecular interactions that stabilize the crystal structure (Zhang et al., 2007).

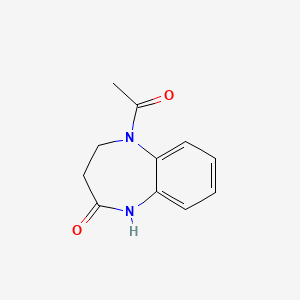

Chemical Reactions and Properties

The chemical reactivity of 1-(2,4-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine derivatives encompasses various reactions, including N-alkylation, acylation, and cyclocondensation, as demonstrated in the synthesis of novel compounds for antimicrobial studies (Rajkumar et al., 2014). These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationship.

Physical Properties Analysis

The physical properties, such as solubility, crystal structure, and molecular conformation, are key to understanding the behavior of these compounds in biological systems. The crystal structure analysis of a related piperazinedione derivative provides insights into its non-planar molecular conformation and the role of van der Waals and dipole-dipole forces in stabilizing its structure (Zhang et al., 2007).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Studies on analogues of 1-(2,4-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine have explored modifications to improve selectivity and affinity for target receptors, illustrating the direct relationship between chemical structure and pharmacological properties (Raghupathi et al., 1991).

属性

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-16-8-9-18(17(2)14-16)15-21-10-12-22(13-11-21)19-6-4-5-7-20(19)23-3/h4-9,14H,10-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZGOVYCZXNWGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5263061 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5618810.png)

amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5618817.png)

![4-chloro-5-methyl-3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B5618840.png)

![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isonicotinamide](/img/structure/B5618849.png)

![2-[(2,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5618851.png)

![1-(3-phenylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5618858.png)

![1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5618872.png)

![[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5618879.png)

![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5618883.png)